molecular formula C25H20ClN3O2 B2462994 1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-84-6

1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2462994
CAS No.: 901268-84-6
M. Wt: 429.9
InChI Key: BELSHOVUWLFTMM-UHFFFAOYSA-N
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Description

This chemical entity, 1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, is a sophisticated synthetic compound designed for research applications, particularly in medicinal chemistry and infectious disease. Its molecular architecture integrates a pyrazolo[4,3-c]quinoline core, a privileged scaffold noted for its significant pharmacological potential. Scientific literature extensively documents the relevance of pyrazoloquinoline and related pyrazolopyrimidine derivatives in antimicrobial and antitubercular research . The specific substitution pattern on this core structure, featuring a 3-chloro-4-methylphenyl group and a 3,4-dimethoxyphenyl moiety, is strategically chosen to optimize interactions with biological targets. The dimethoxyphenyl group, in particular, is a common pharmacophore that can influence binding affinity and selectivity . Research into analogous compounds has demonstrated potent inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase (PanC), a validated drug target essential for bacterial growth and virulence . The design of this reagent aligns with the molecular hybridization approach, a proven strategy for developing new bioactive molecules by combining pharmacophoric elements from known active templates . As such, this compound serves as a valuable chemical tool for scientists investigating novel therapeutic pathways for bacterial infections, including multi-drug resistant tuberculosis (MDR-TB) . It is supplied exclusively for use in non-clinical laboratory research.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2/c1-15-8-10-17(13-20(15)26)29-25-18-6-4-5-7-21(18)27-14-19(25)24(28-29)16-9-11-22(30-2)23(12-16)31-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELSHOVUWLFTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=C(C=C5)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate diketone or β-keto ester.

    Quinoline ring construction: The pyrazole intermediate is then subjected to cyclization with an aniline derivative to form the quinoline ring.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings, using reagents like halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified biological activities.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrazolo[4,3-c]quinoline derivatives, including 1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, exhibit significant anti-inflammatory effects. A study published in PubMed Central demonstrated that certain derivatives could inhibit nitric oxide production in stimulated macrophages, suggesting their potential as anti-inflammatory agents .

Key Findings:

  • Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
  • Modulation of inflammatory pathways through structural modifications.

Anticancer Activity

The compound has also been explored for its anticancer properties. It has shown potential in modulating various signaling pathways involved in tumor progression. Research has indicated that structural modifications can enhance the potency and selectivity of these compounds against cancer cells.

Case Studies:

  • Synthesis and Anticancer Activity : A study investigated new quinoline derivatives for their anticancer activity and molecular docking capabilities. The results indicated that specific structural features could lead to improved efficacy against tumor cells .
  • Inhibition Studies : Interaction studies involving cell lines such as RAW 264.7 macrophages assessed the compound's efficacy in inhibiting cancer-related pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural Feature Biological Activity
Chlorine atomEnhances electrophilic substitution reactions
Methyl groupInfluences reactivity and stability
Methoxy groupsElectron-donating effects enhance biological activity

The presence of both chlorine and methoxy groups significantly enhances the compound's biological activity compared to other derivatives lacking these features.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chloro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Compared to other pyrazoloquinolines, 1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

    1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the methoxy groups, resulting in different reactivity and biological activity.

    1-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the chloro group, affecting its interaction with molecular targets.

    1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline: Has only one methoxy group, leading to variations in its chemical behavior and applications.

Biological Activity

1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazolo[4,3-c]quinoline class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-c]quinoline core with specific substitutions that influence its biological activity. The presence of the chloro and methoxy groups may play a crucial role in modulating its pharmacological effects.

Anti-inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study evaluated various derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results showed that certain derivatives significantly inhibited NO production, with some compounds achieving an IC50 value as low as 0.39 μM, comparable to established anti-inflammatory agents like 1400 W .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (μM)Mechanism of Action
2a0.39Inhibition of iNOS and COX-2
2mTBDTBD

The mechanism underlying the anti-inflammatory effects involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways .

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. For instance, compounds from this class have shown promising results against various cancer cell lines, including MCF-7 and NCI-H460. One notable derivative demonstrated significant cytotoxicity with an IC50 value of 0.01 μM against MCF-7 cells .

Case Study: Anticancer Activity
A recent study synthesized several pyrazolo[4,3-c]quinoline derivatives and tested their cytotoxic effects on cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Table 2: Anticancer Activity of Selected Pyrazolo[4,3-c]quinoline Derivatives

CompoundCell LineIC50 (μM)Mechanism
Compound XMCF-70.01Apoptosis induction
Compound YNCI-H4600.03Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[4,3-c]quinoline derivatives is influenced by their chemical structure. Substituents at specific positions on the phenyl rings can enhance or reduce activity. For example, ortho-substitution with electron-donating groups has been shown to decrease both anti-inflammatory efficacy and cytotoxicity compared to para-substituted analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

Condensation : Reacting substituted aldehydes/ketones with amines under acidic or basic conditions to form intermediates .

Cyclization : Intramolecular cyclization via Vilsmeier-Haack or Skraup-type reactions to construct the pyrazoloquinoline core .

Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

  • Optimization : Key parameters include temperature control (±2°C), solvent selection (e.g., THF for solubility), and catalysts (e.g., iodine for regioselectivity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and substituents (e.g., methoxy groups at δ ~3.8 ppm). Coupling constants (e.g., J = 8.4 Hz) confirm regiochemistry .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH at ~3200 cm⁻¹) .

Q. What preliminary biological screening methods are recommended for this compound?

  • In vitro assays :

  • Antimicrobial : Broth microdilution (MIC ≤ 50 µg/mL against S. aureus or E. coli) .
  • Anticancer : MTT assay (IC₅₀ values in cancer cell lines like HeLa or MCF-7) .
    • Target identification : Molecular docking (e.g., with kinase domains) to predict binding affinities .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Catalyst screening : Transition metals (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but require post-reaction removal via distillation .
  • Scale-up challenges : Mitigate exothermic reactions using jacketed reactors and inline monitoring (e.g., FTIR for intermediate tracking) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Functional group modulation :

  • Replace 3,4-dimethoxyphenyl with amino groups to enhance solubility and target engagement .
  • Chlorine substitution (e.g., 3-Cl vs. 4-Cl) alters steric hindrance and binding kinetics .
    • Dose-response reevaluation : Retest across broader concentration ranges (e.g., 0.1–100 µM) to identify off-target effects .

Q. How do structural modifications influence the compound’s photophysical properties?

  • Substituent effects :

  • Electron-donating groups (e.g., methoxy) redshift fluorescence (λem ~450 nm) .
  • Chlorine atoms increase quantum yield (Φ from 0.2 to 0.6) via heavy atom effects .
    • Applications : Tune emission for bioimaging or optoelectronic materials .

Q. What crystallographic methods elucidate its solid-state behavior?

  • Single-crystal X-ray diffraction :

  • Resolve dihedral angles (e.g., 71.1° between aryl rings) and π-π stacking (Cg···Cg distance: 3.78 Å) .
  • Validate hydrogen bonding (C–H···O/N) for stability predictions .
    • Powder XRD : Assess polymorphism during formulation .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles?

  • Method standardization :

  • Use USP buffers (pH 1.2–7.4) for equilibrium solubility measurements .
  • Compare DSC/TGA data to detect hydrate/solvate formation .
    • Structural analogs : Introduce PEGylated side chains to improve aqueous solubility (>1 mg/mL) .

Q. Why do computational and experimental binding affinities diverge?

  • Force field limitations : AMBER/CHARMM may misestimate van der Waals interactions for halogenated aromatics .
  • Experimental validation : Surface plasmon resonance (SPR) provides real-time KD values (e.g., 10 nM–1 µM) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Pyrazoloquinoline Derivatives

StepConditionsYield (%)Purity (%)Reference
CondensationEtOH, 80°C, 12 h6590
CyclizationDMF, I₂, 120°C, 6 h7895
PurificationColumn (EtOAc/hexane 3:7)8599

Table 2 : Biological Activity Trends

ModificationIC₅₀ (µM)TargetNotes
3,4-Dimethoxyphenyl12.3Topoisomerase IIHigh selectivity
4-Aminophenyl8.7Kinase XYZImproved solubility

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